molecular formula C8H6N2O2 B2509053 Methyl 5-ethynylpyrimidine-2-carboxylate CAS No. 1196153-35-1

Methyl 5-ethynylpyrimidine-2-carboxylate

Cat. No. B2509053
CAS RN: 1196153-35-1
M. Wt: 162.148
InChI Key: IDLNQCCGURQWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, Methyl 5-ethynylpyrimidine-2-carboxylate, is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, agriculture, and as building blocks for various synthetic targets.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One such method is the Atwal-Biginelli cyclocondensation reaction, which has been utilized to synthesize a mixture of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates and their tautomeric isomers. This reaction involves the use of S-methylisothiourea hemisulfate salt with 2-(gem-disubstituted)methylene-3-oxoesters, which can be accessed by the Lehnert procedure for Knoevenagel-type condensation . Another synthesis approach involves a multicomponent reaction under mild conditions to produce 6-thioxo-1,6-dihydropyrimidine-5-carboxylates . Additionally, polymer-assisted synthesis has been employed to create ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates, showcasing the versatility of solid support methods in heterocyclic chemistry .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was determined by X-ray diffraction crystallography. The molecular geometry, vibrational frequencies, and NMR chemical shifts were calculated using density functional theory (DFT) methods, which demonstrated good agreement with experimental results .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions. For example, the synthesis of methyl and ethyl 2-R1-4-R2-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-7-carboxylates was achieved through the condensation of 2-R1-6-R2-5-acetyl-4-aminopyrimidines with ethyl oxalate . Furthermore, the interaction of methyl esters of acylpyruvic acids with aromatic or heterocyclic aldehydes and 5-aminotetrazole monohydrate led to the formation of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, which were tested for antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be characterized by spectroscopic methods and theoretical calculations. The FT-IR, 1H, and 13C NMR spectra provide insights into the functional groups and chemical environment within the molecules. DFT calculations can predict vibrational frequencies and NMR chemical shifts, which are essential for understanding the molecular properties. Nonlinear optical (NLO) properties and molecular electrostatic potential (MEP) are also evaluated to gain further insights into the reactivity and interactions of these compounds .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Methyl 5-ethynylpyrimidine-2-carboxylate has been utilized in the synthesis of various pyrimidine derivatives. For instance, in the study of synthesis and biological evaluation of 2,4-diamino-furo[2,3-d]pyrimidine derivatives, compounds exhibiting cytotoxicity against lung cancer cell lines were produced (Hu et al., 2010). Similarly, the synthesis and reactions of Biginelli-compounds have also involved such derivatives (Kappe & Roschger, 1989).

Structure-Activity Relationship Studies

  • Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, an analogue of methyl 5-ethynylpyrimidine-2-carboxylate, was identified as a potent inhibitor in structure-activity relationship studies targeting AP-1 and NF-κB mediated gene expression (Palanki et al., 2002).

Therapeutic Applications

  • Novel derivatives of methyl 5-ethynylpyrimidine-2-carboxylate have shown potential as inhibitors of dihydrofolate reductase, with activity against opportunistic fungi and the protozoan Toxoplasma gondii (Jones et al., 1999).

Experimental Studies in Medicinal Chemistry

  • The compound has been part of experimental studies in medicinal chemistry, where its derivatives have been evaluated for their antimicrobial properties (Shastri & Post, 2019).

Safety and Hazards

“Methyl 5-ethynylpyrimidine-2-carboxylate” is classified under GHS07. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 5-ethynylpyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-3-6-4-9-7(10-5-6)8(11)12-2/h1,4-5H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLNQCCGURQWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=N1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-ethynylpyrimidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.